molecular formula C21H23FN2O5S B11346374 N-(1,3-benzodioxol-5-ylmethyl)-1-[(2-fluorobenzyl)sulfonyl]piperidine-4-carboxamide

N-(1,3-benzodioxol-5-ylmethyl)-1-[(2-fluorobenzyl)sulfonyl]piperidine-4-carboxamide

Cat. No.: B11346374
M. Wt: 434.5 g/mol
InChI Key: OVLXDOUKZMMSBI-UHFFFAOYSA-N
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Description

N-[(2H-1,3-Benzodioxol-5-yl)methyl]-1-[(2-fluorophenyl)methanesulfonyl]piperidine-4-carboxamide is a complex organic compound with a unique structure that includes a benzodioxole ring, a fluorophenyl group, and a piperidine carboxamide moiety

Properties

Molecular Formula

C21H23FN2O5S

Molecular Weight

434.5 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-1-[(2-fluorophenyl)methylsulfonyl]piperidine-4-carboxamide

InChI

InChI=1S/C21H23FN2O5S/c22-18-4-2-1-3-17(18)13-30(26,27)24-9-7-16(8-10-24)21(25)23-12-15-5-6-19-20(11-15)29-14-28-19/h1-6,11,16H,7-10,12-14H2,(H,23,25)

InChI Key

OVLXDOUKZMMSBI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NCC2=CC3=C(C=C2)OCO3)S(=O)(=O)CC4=CC=CC=C4F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[(2-fluorophenyl)methanesulfonyl]piperidine-4-carboxamide typically involves multiple steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Introduction of the Fluorophenyl Group: This step often involves the use of fluorobenzene derivatives and sulfonylation reactions.

    Piperidine Carboxamide Formation: The final step involves the coupling of the piperidine ring with the carboxamide group, often using amide bond formation techniques.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[(2-fluorophenyl)methanesulfonyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[(2-fluorophenyl)methanesulfonyl]piperidine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism by which N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[(2-fluorophenyl)methanesulfonyl]piperidine-4-carboxamide exerts its effects involves interaction with specific molecular targets. These may include enzymes, receptors, or ion channels. The compound’s structure allows it to fit into binding sites, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[(2-fluorophenyl)methanesulfonyl]piperidine-4-carboxamide is unique due to its combination of a benzodioxole ring and a fluorophenyl group, which imparts specific chemical and biological properties not found in other similar compounds.

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